molecular formula C20H19NO3S B12064069 Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate

Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate

Cat. No.: B12064069
M. Wt: 353.4 g/mol
InChI Key: WDZHIXNLHMJIIM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their extensive significance in the pharmaceutical field due to their varied biological and clinical applications . This compound is particularly interesting due to its unique structure, which combines a thiophene ring with a biphenyl moiety, potentially offering diverse biological activities.

Preparation Methods

The synthesis of ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a well-known procedure for synthesizing thiophene derivatives . The reaction typically involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow reactions and the use of more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl moiety, where reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors in the body. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Ethyl 2-amino-4-(2’-methoxy-[1,1’-biphenyl]-4-yl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H19NO3S

Molecular Weight

353.4 g/mol

IUPAC Name

ethyl 2-amino-4-[4-(2-methoxyphenyl)phenyl]thiophene-3-carboxylate

InChI

InChI=1S/C20H19NO3S/c1-3-24-20(22)18-16(12-25-19(18)21)14-10-8-13(9-11-14)15-6-4-5-7-17(15)23-2/h4-12H,3,21H2,1-2H3

InChI Key

WDZHIXNLHMJIIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3OC)N

Origin of Product

United States

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